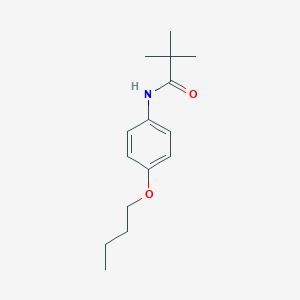
N-(3,5-dimethylphenyl)-2-propoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethylphenyl)-2-propoxybenzamide, also known as DPN, is a chemical compound that has been extensively studied for its potential use in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ), which plays a vital role in a variety of physiological processes, including cell growth, differentiation, and apoptosis.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been widely used in scientific research to investigate the role of estrogen receptor beta in various physiological processes. It has been shown to have anti-inflammatory properties and to protect against oxidative stress. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been studied for its potential use in treating neurodegenerative diseases and cancer.
Mechanism of Action
N-(3,5-dimethylphenyl)-2-propoxybenzamide selectively binds to estrogen receptor beta, which is expressed in a variety of tissues, including the brain, bone, and immune system. The binding of N-(3,5-dimethylphenyl)-2-propoxybenzamide to ERβ results in the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways play a critical role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3,5-dimethylphenyl)-2-propoxybenzamide in lab experiments is its selectivity for estrogen receptor beta. This allows researchers to investigate the specific role of ERβ in various physiological processes. However, one limitation of using N-(3,5-dimethylphenyl)-2-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has a short half-life, which can limit its effectiveness in certain experiments.
Future Directions
There are many potential future directions for the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in scientific research. One area of interest is the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration in animal models, and further research is needed to investigate its potential use in humans. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have anti-cancer properties, and further research is needed to investigate its potential use in cancer therapy. Finally, researchers are also investigating the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.
Synthesis Methods
The synthesis of N-(3,5-dimethylphenyl)-2-propoxybenzamide involves the reaction of 3,5-dimethylphenylamine with 2-bromoethanol to form 3,5-dimethylphenyl-2-hydroxyethylamine. This intermediate is then reacted with 2-propoxybenzoyl chloride to form N-(3,5-dimethylphenyl)-2-propoxybenzamide. The purity of the final product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
properties
Product Name |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
|---|---|
Molecular Formula |
C18H21NO2 |
Molecular Weight |
283.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-9-21-17-8-6-5-7-16(17)18(20)19-15-11-13(2)10-14(3)12-15/h5-8,10-12H,4,9H2,1-3H3,(H,19,20) |
InChI Key |
GIAIYDQPJXOLTR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



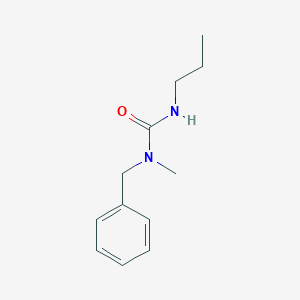

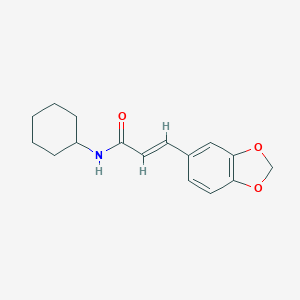
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]thiophene-2-carboxamide](/img/structure/B255511.png)

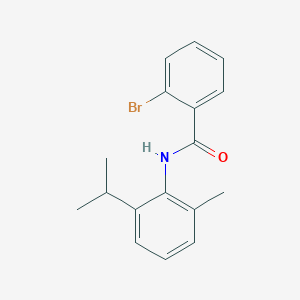
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
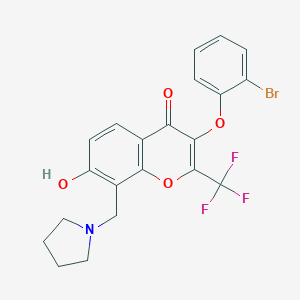
![N-[2-methyl-6-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B255518.png)

![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)

